

# Unveiling the Molecular Architecture of Plipastatin A1: A Technical Guide

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## Compound of Interest

Compound Name: *Plipastatin A1*

Cat. No.: *B10860728*

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This technical guide provides a comprehensive overview of the chemical structure, biological activity, and synthesis of **Plipastatin A1**, a potent lipopeptide with significant therapeutic potential. **Plipastatin A1**, also known as Fengycin IX, is a cyclodepsipeptide primarily isolated from *Bacillus* species, such as *Bacillus cereus* and *Bacillus amyloliquefaciens*.<sup>[1][2]</sup> Its unique structure confers notable enzyme inhibitory and immunosuppressive activities, making it a subject of intensive research.

## Chemical Structure and Properties

**Plipastatin A1** is a complex lipopeptide characterized by a cyclic peptide core linked to a  $\beta$ -hydroxy fatty acid side chain.<sup>[2]</sup> The cyclic structure is formed by a lactone linkage. The molecule's detailed chemical identity is summarized in the table below.

Identifier	Value
Molecular Formula	C72H110N12O20[1][3][4][5][6]
Molecular Weight	1463.71 g/mol [1][5]
IUPAC Name	(4S)-5-[[[(2R)-5-amino-1-[[[(4S,7R,10S,13S,19S,22S,25R,28S)-10-(3-amino-3-oxopropyl)-4-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.0 <sup>13</sup> , <sup>17</sup> ]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-(3-hydroxyhexadecanoylamino)-5-oxopentanoic acid[3]
SMILES	<chem>O=C(---INVALID-LINK--O)=O)CCC(O)=O=O"&gt;C@HCCCN)N--INVALID-LINK--CC)([H])NC(---INVALID-LINK--C=C2)NC3=O)=O)=O)C=C1"&gt;C@@HC(N--INVALID-LINK--C"&gt;C@@([H])C(N--INVALID-LINK--C(N--INVALID-LINK--C(N4--INVALID-LINK--([H])CCC4)=O)=O)=O)=O[4]</chem>
Synonyms	Fengycin IX, SNA-60-367-3[1][4]

Historically, there was confusion regarding the stereochemistry of **Plipastatin A1** and Fengycin IX. However, it has been experimentally confirmed that they are identical compounds.[2][7]

## Biological Activity: Enzyme Inhibition

**Plipastatin A1** exhibits significant inhibitory activity against several phospholipase enzymes. The half-maximal inhibitory concentrations (IC<sub>50</sub>) are detailed below.

Target Enzyme	IC50 (μM)
Phospholipase A2 (PLA2)	2.9[8]
Phospholipase C (PLC)	1.3[8]
Phospholipase D (PLD)	1.4[8]

Beyond enzyme inhibition, **Plipastatin A1** has demonstrated immunosuppressive properties, inhibiting delayed-type hypersensitivity in mice at a dose of 0.1 mg/animal.[4][8] It also inhibits LPS-induced B cell blastogenesis and concanavalin A-induced T cell blastogenesis.[8]

## Experimental Protocols

The isolation and structural elucidation of **Plipastatin A1** involve a multi-step process combining chromatographic separation and spectroscopic analysis.

### Isolation from *Bacillus amyloliquefaciens*

A common protocol for isolating **Plipastatin A1** from the fermentation broth of *Bacillus amyloliquefaciens* is as follows:

- Solid-Phase Extraction (SPE): The fermentation broth is first subjected to SPE to capture the lipopeptides and remove polar impurities.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The extract from SPE is then purified using RP-HPLC to isolate the specific **Plipastatin A1** fraction.

### Structural Identification

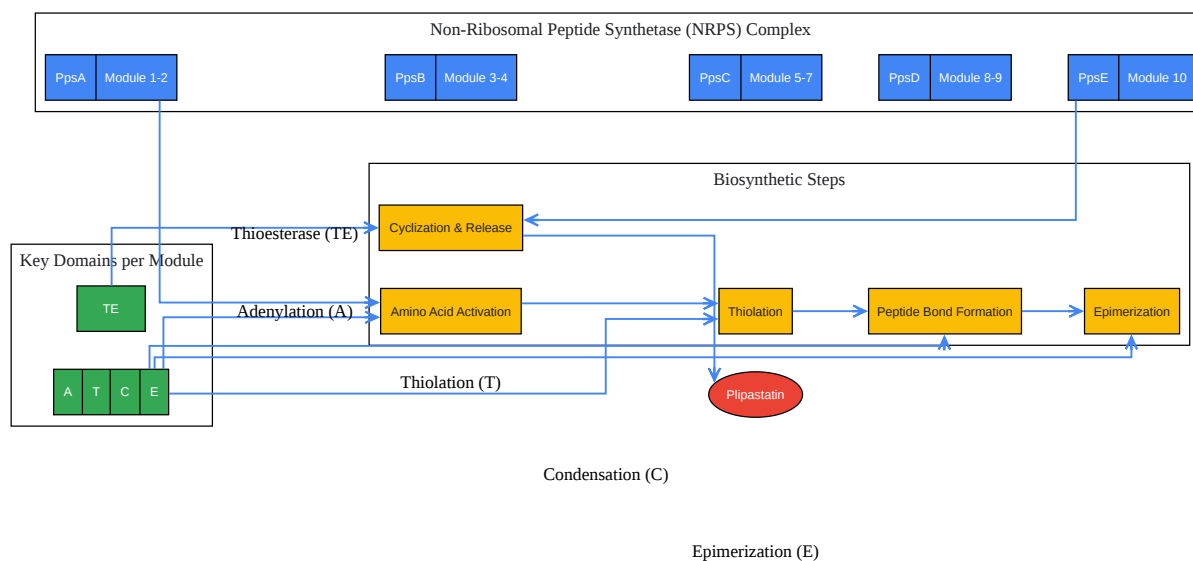
The chemical structure of the isolated compound is confirmed through a combination of advanced analytical techniques:

- Tandem Mass Spectrometry (MS/MS): Provides information on the molecular weight and fragmentation pattern, aiding in the identification of the peptide sequence.
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Determines the accurate mass and elemental composition of the molecule.

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify the fatty acid component after hydrolysis.
- Nuclear Magnetic Resonance (NMR) Analysis: Provides detailed information about the three-dimensional structure and stereochemistry of the molecule.[\[2\]](#)[\[9\]](#)

## Biosynthesis of Plipastatin

The biosynthesis of Plipastatin is a complex process mediated by a series of large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs). The synthesis follows a modular logic, where each module is responsible for the incorporation and modification of a specific amino acid.



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Fig. 1: Simplified workflow of Plipastatin biosynthesis by NRPS.

The biosynthesis begins with the activation of constituent amino acids by the adenylation (A) domains. These activated amino acids are then tethered to the thiolation (T) domains. The condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain. Epimerization (E) domains are responsible for converting L-amino acids to their D-isomers at specific positions. Finally, a terminal thioesterase (TE) domain catalyzes the cyclization of the linear peptide and releases the mature Plipastatin molecule.<sup>[10]</sup>

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